molecular formula C9H15NO B8567200 Hexanenitrile, 4-ethyl-4-methyl-3-oxo- CAS No. 87539-07-9

Hexanenitrile, 4-ethyl-4-methyl-3-oxo-

Cat. No. B8567200
M. Wt: 153.22 g/mol
InChI Key: GYQJBKNRGDNJOA-UHFFFAOYSA-N
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Patent
US04398044

Procedure details

To a suspension of 96 g. of sodium hydride, as a 50% dispersion in mineral oil, in 300 ml. of dry tetrahydrofuran was added, with stirring, 63 g. of acetonitrile and 114 g. of methyl 2-ethyl-2-methylbutyrate. The mixture was then heated gently to 60°-65° and allowed to reflux gently at that temperature overnight. It was then cooled to ice bath temperature, and 2 ml. portions of ethanol were added to decompose the remaining hydride. When the mixture did not foam on further ethanol addition, the mixture was evaporated under vacuum to dryness, and the residue was dumped into 4 liters of water. The aqueous mixture was extracted with hexane to remove the mineral oil, and it was then made acid to pH 2 and was extracted with two 1 liter portions of diethyl ether. The ether was dried over magnesium sulfate and evaporated under vacuum to obtain 122 g. of the desired acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCCC1.[CH2:8]([C:10]([CH3:17])([CH2:15][CH3:16])[C:11]([O:13]C)=O)[CH3:9].[H-].[C:19](#[N:21])[CH3:20]>C(O)C>[CH2:15]([C:10]([CH3:17])([CH2:8][CH3:9])[C:11]([CH2:20][C:19]#[N:21])=[O:13])[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)OC)(CC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 96 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated gently to 60°-65°
TEMPERATURE
Type
TEMPERATURE
Details
to reflux gently at that temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to ice bath temperature, and 2 ml
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under vacuum to dryness
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with hexane
CUSTOM
Type
CUSTOM
Details
to remove the mineral oil, and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with two 1 liter portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 122 g

Outcomes

Product
Name
Type
Smiles
C(C)C(C(=O)CC#N)(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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